5-Isobutyl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Isobutyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The molecular formula of this compound is C₆H₁₁N₃O, and it has a molecular weight of 141.17 g/mol .
Mechanism of Action
- Additionally, it interacts with butyrylcholinesterase (BChE) , another cholinesterase enzyme. It blocks entry into the enzyme gorge and the catalytic site of BChE .
- 5-Isobutyl-1,3,4-oxadiazol-2-amine non-covalently interacts with AChE and BChE. This interaction affects the enzymatic activity, leading to altered cholinergic neurotransmission .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
5-Isobutyl-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission . The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic transmission. Additionally, this compound interacts with various receptors and proteins through non-covalent interactions, affecting their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, its interaction with AChE and BChE involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, affecting its efficacy . In vitro and in vivo studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a reliable compound for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes are primarily mediated by cytochrome P450 enzymes, which play a crucial role in the biotransformation of this compound . The metabolites of this compound can further interact with other biomolecules, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within these compartments, modulating their function and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-1,3,4-oxadiazol-2-amine typically involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl₃) as a dehydrating agent . Another common method involves the reaction between an acylhydrazide and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-Isobutyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with
Properties
IUPAC Name |
5-(2-methylpropyl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTZRGLLNSCJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588035 | |
Record name | 5-(2-Methylpropyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69741-90-8 | |
Record name | 5-(2-Methylpropyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-methylpropyl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.